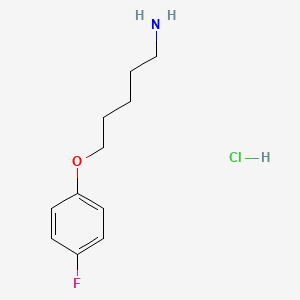

5-(4-Fluorophenoxy)pentan-1-amine hydrochloride

Overview

Description

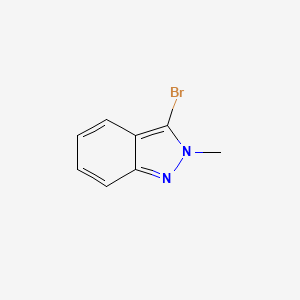

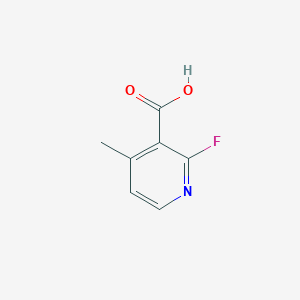

5-(4-Fluorophenoxy)pentan-1-amine hydrochloride is a chemical compound with the molecular formula C11H17ClFNO. Its molecular weight is 233.71 .

Molecular Structure Analysis

The molecular structure of 5-(4-Fluorophenoxy)pentan-1-amine hydrochloride consists of 11 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 1 fluorine atom, and 1 nitrogen atom .Scientific Research Applications

Solid Phase Synthesis Linkers

The synthesis of novel phenylfluorenyl-based linkers for solid-phase synthesis, including derivatives related to 5-(4-Fluorophenoxy)pentan-1-amine hydrochloride, has been reported. These linkers exhibit higher acid stability than standard trityl resins, facilitating the immobilization and subsequent modifications of carboxylic acids and amines. Treatment with trifluoroacetic acid (TFA) allows for the release of products in high yield and excellent purity, showcasing the utility of these linkers in synthesizing complex molecules (Bleicher, Lutz, & Wuethrich, 2000).

Fluorescent and Colorimetric pH Probes

A study introduced a fluorescent and colorimetric pH probe synthesized through the condensation reaction of benzothiazole-2-carbohydrazide with a compound structurally similar to 5-(4-Fluorophenoxy)pentan-1-amine hydrochloride. This probe exhibits outstanding solubility in water for an organic molecule and can serve as an on-off real-time pH sensor for intracellular pH imaging, highlighting its significance in biochemical and medical research (Diana, Caruso, Tuzi, & Panunzi, 2020).

Anticancer Drug Research

In the realm of medicinal chemistry, amino acetate functionalized Schiff base organotin(IV) complexes, which may relate to modifications of 5-(4-Fluorophenoxy)pentan-1-amine hydrochloride, have been synthesized and characterized. These complexes demonstrate significant cytotoxicity against a variety of human tumor cell lines, suggesting their potential as anticancer drugs. The research provides insights into the structural factors influencing the biological activity of these complexes (Basu Baul, Basu, Vos, & Linden, 2009).

Catalytic and Synthetic Applications

The utility of 5-(4-Fluorophenoxy)pentan-1-amine hydrochloride derivatives in catalysis and synthetic chemistry has also been explored. For instance, research on the dehydration of amino alcohols over rare earth oxides to produce unsaturated amines has shown that certain catalysts can effectively convert 5-amino-1-pentanol, a related compound, to 4-penten-1-amine. This research underscores the potential of these catalysts in green chemistry and the synthesis of industrially relevant chemicals (Ohta, Yamada, & Sato, 2016).

properties

IUPAC Name |

5-(4-fluorophenoxy)pentan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO.ClH/c12-10-4-6-11(7-5-10)14-9-3-1-2-8-13;/h4-7H,1-3,8-9,13H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZOBAPXJFXTDDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCCN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Fluorophenoxy)pentan-1-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1449858.png)

![Tert-butyl 5-chlorospiro[indoline-3,4'-piperidine]-1-carboxylate hydrochloride](/img/structure/B1449861.png)

![3-Boc-6-amino-3-azabicyclo[3.2.0]heptane](/img/structure/B1449871.png)

![2-Boc-2-aza-spiro[3.3]heptane-6-methanol](/img/structure/B1449872.png)

![6-Bromo-2,4-dichloropyrido[2,3-d]pyrimidine](/img/structure/B1449880.png)